

"2-Acetamido-5-methoxy-4-nitrobenzoic acid"

CAS number

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Compound of Interest

Compound Name: 2-Acetamido-5-methoxy-4-nitrobenzoic acid

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An In-Depth Technical Guide to **2-Acetamido-5-methoxy-4-nitrobenzoic acid** (CAS: 196194-98-6)

Executive Summary

2-Acetamido-5-methoxy-4-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical intermediate in synthetic organic chemistry. Its unique arrangement of acetamido, methoxy, nitro, and carboxylic acid groups on a benzene ring makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will explore its chemical properties, a logical synthetic pathway with detailed protocols, its applications in medicinal chemistry, and essential safety and handling guidelines. The strategic importance of this molecule lies in its potential as a precursor for novel therapeutic agents, particularly in the development of analgesic and anti-inflammatory drugs.[\[1\]](#)[\[2\]](#)

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. These properties dictate the conditions required for its handling, reaction, and purification.

Table 1: Chemical Identifiers for **2-Acetamido-5-methoxy-4-nitrobenzoic acid**

Identifier	Value
CAS Number	196194-98-6 ^{[3][4][5]}
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₆ ^[3]
Molecular Weight	254.20 g/mol ^[3]
IUPAC Name	2-(acetylamino)-5-methoxy-4-nitrobenzoic acid

| Canonical SMILES | CC(=O)NC1=C(C=C(C(=C1)OC)[O-])C(=O)O |

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Expected to be a solid, likely pale yellow or light brown in color.	Inferred from similar nitroaromatic compounds. ^[6]
Solubility	Likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).	Inferred from functional groups.

| Melting Point | Not explicitly available in search results; requires experimental determination. |

N/A |

Synthesis Pathway and Experimental Protocol

The synthesis of **2-Acetamido-5-methoxy-4-nitrobenzoic acid** can be logically designed from commercially available precursors. The following pathway leverages standard, well-established organic transformations. The core strategy involves the protection of a reactive amino group, followed by a regioselective electrophilic nitration, and finally deprotection of a precursor ester.

Synthetic Strategy: A Mechanistic Rationale

The proposed synthesis begins with 2-amino-5-methoxybenzoic acid. The key challenge is to control the regioselectivity of the nitration step. The amino group is a powerful activating group and must be "tamed" to prevent unwanted side reactions and to direct the incoming nitro group to the correct position.

- **Amine Protection:** The amino group is first protected as an acetamide. This is a crucial step for two reasons:
 - It reduces the activating strength of the amine, preventing oxidation by nitric acid and avoiding the formation of multiple nitrated products.
 - The bulky acetamido group, along with the methoxy group, sterically and electronically directs the electrophilic nitration to the C4 position, which is para to the methoxy group and ortho to the acetamido group.^[7]
- **Electrophilic Nitration:** The protected compound is then subjected to nitration using a standard nitrating mixture (concentrated nitric and sulfuric acids). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), which is the active agent in the reaction. The temperature must be carefully controlled to prevent over-nitration.^[7]

Proposed Synthesis Workflow Diagram

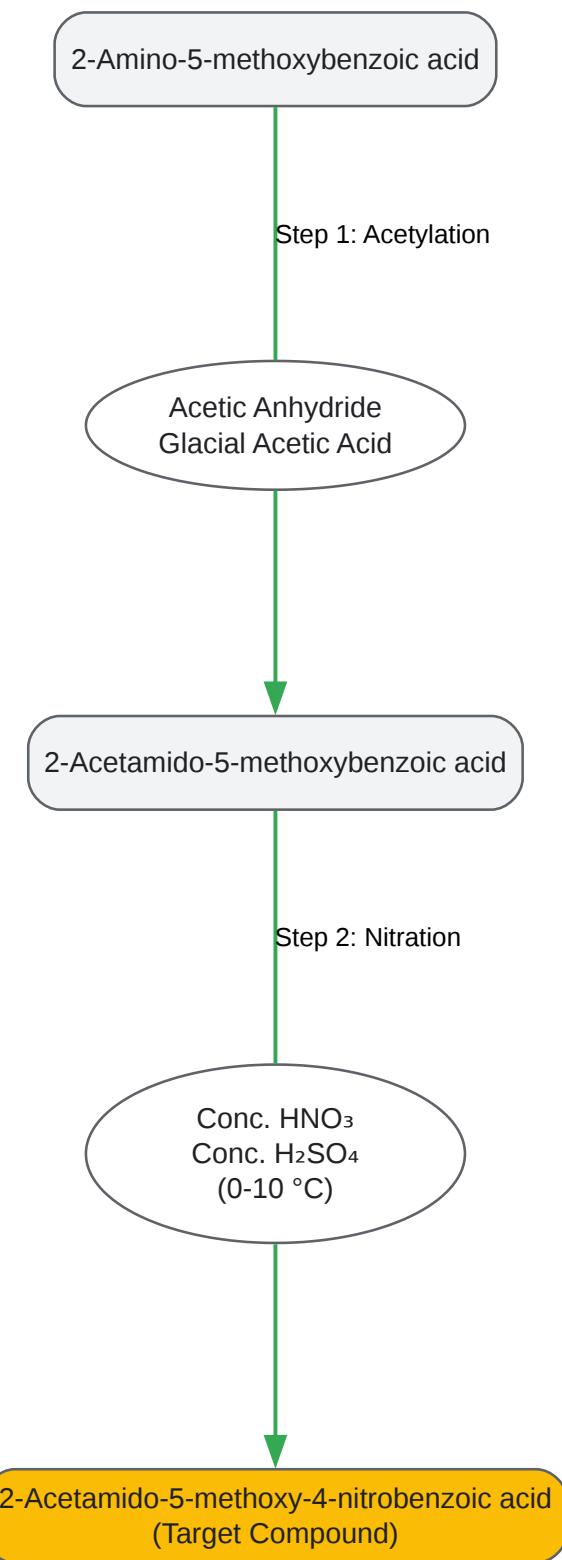


Figure 1: Proposed Synthesis Pathway

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Caption: A logical two-step synthesis for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar transformations.^[7] Researchers should perform optimization and safety assessments prior to execution.

Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

- **Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-amino-5-methoxybenzoic acid in 50 mL of glacial acetic acid.
- **Reagent Addition:** Slowly add 1.2 equivalents of acetic anhydride to the stirring solution.
- **Reaction:** Heat the mixture to a gentle reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product. Pour the mixture into 200 mL of cold water.
- **Isolation:** Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry the solid under vacuum. The product, 2-acetamido-5-methoxybenzoic acid, should be carried forward without further purification if purity is sufficient.

Step 2: Nitration of 2-Acetamido-5-methoxybenzoic acid

- **Setup:** In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.
- **Substrate Addition:** Slowly and portion-wise, add the dried product from Step 1 to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.
- **Nitrating Mixture:** In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

- Reaction: Add the pre-cooled nitrating mixture dropwise to the reaction flask via the dropping funnel. Maintain the internal temperature of the reaction strictly between 0 and 5 °C throughout the addition.
- Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours, monitoring by TLC.
- Workup: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with vigorous stirring. A pale-yellow precipitate should form.
- Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product, **2-Acetamido-5-methoxy-4-nitrobenzoic acid**.

Applications in Medicinal Chemistry and Drug Discovery

The true value of **2-Acetamido-5-methoxy-4-nitrobenzoic acid** lies in its role as a versatile synthetic intermediate. The presence of multiple, orthogonally reactive functional groups allows for selective chemical modifications, making it an ideal starting point for constructing complex molecules with potential biological activity.[1][2]

- Scaffold for Heterocyclic Synthesis: The carboxylic acid can be converted into amides, esters, or acid chlorides. The nitro group can be reduced to an amine, which can then undergo a wide range of reactions (e.g., diazotization, acylation, reductive amination). The acetamido group can be hydrolyzed back to a primary amine if needed. This multi-functionality is highly prized in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals.
- Precursor for Analgesic and Anti-inflammatory Agents: Benzoic acid derivatives are common scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this compound provides a unique template for designing novel agents that may target enzymes like cyclooxygenase (COX).[1][8]

- Building Block for Targeted Therapeutics: The functional groups allow for the attachment of various pharmacophores, enabling the molecule to be used in fragment-based drug discovery or as a core component in the synthesis of inhibitors for specific biological targets, such as kinases or other enzymes.[9][10]

Role as a Synthetic Intermediate Diagram

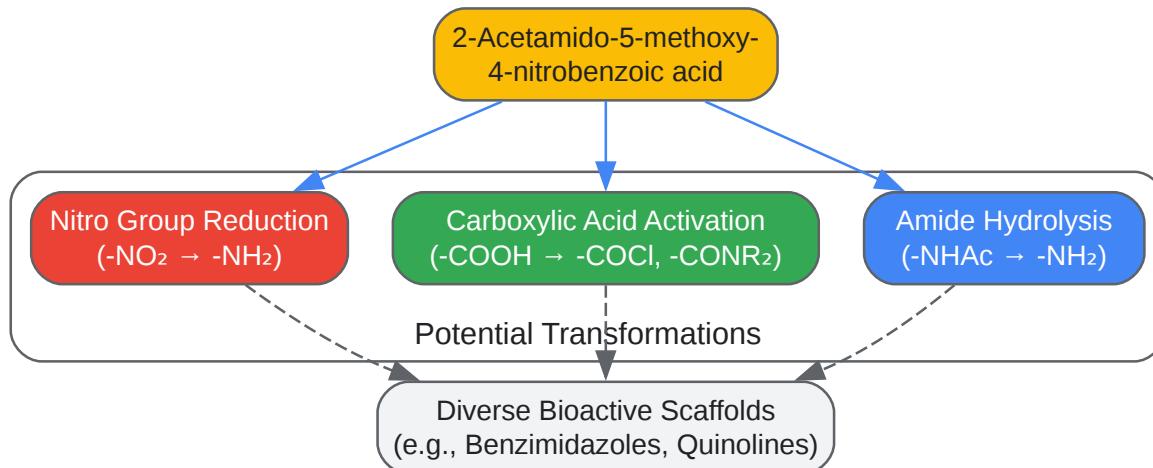


Figure 2: Role in Synthetic Diversification

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Caption: Potential chemical modifications of the core molecule.

Safety, Handling, and Storage

As a nitroaromatic compound and a chemical intermediate, **2-Acetamido-5-methoxy-4-nitrobenzoic acid** requires careful handling in a controlled laboratory setting. The following guidelines are based on safety data for structurally related compounds.[6]

Health Hazards:

- Skin Irritation: May cause skin irritation upon contact.[6]
- Eye Irritation: Causes serious eye irritation.[6]
- Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[6]

- General: Harmful if swallowed.

Table 3: Recommended Handling and Personal Protective Equipment (PPE)

Precaution	Specification
Ventilation	Handle only in a well-ventilated area, preferably within a chemical fume hood. [11]
Eye Protection	Wear chemical safety goggles or a face shield (European Standard EN 166). [6]
Hand Protection	Wear chemically resistant gloves (e.g., nitrile rubber). [6]
Skin/Body Protection	Wear a lab coat and appropriate protective clothing to prevent skin exposure. [6]
Respiratory Protection	For large quantities or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [11]

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

|

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[6\]](#)
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.
[\[11\]](#)

Conclusion

2-Acetamido-5-methoxy-4-nitrobenzoic acid (CAS: 196194-98-6) is a chemical intermediate of significant value to the research and pharmaceutical development communities. Its highly functionalized structure provides a robust platform for synthetic diversification, enabling the creation of novel and complex molecules. Understanding its properties, a reliable synthetic

route, and proper handling procedures are essential for unlocking its full potential in the discovery of new therapeutic agents. This guide serves as a foundational resource for scientists working with this versatile compound.

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